molecular formula C17H12N2O B1196895 11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde CAS No. 77251-57-1

11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde

Cat. No. B1196895
CAS RN: 77251-57-1
M. Wt: 260.29 g/mol
InChI Key: GEGSTIQXXZRQTO-UHFFFAOYSA-N
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Description

11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde is a natural product found in Strychnos dinklagei with data available.

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis Techniques : This compound has been synthesized through various methods, which are crucial for its application in scientific research. For example, one study details the preparation of 6H-pyrido[4,3-b]carbazoles, including methods for obtaining various derivatives (Modi et al., 1990). Another study describes the synthesis of 5-hydroxymethyl-11-methyl-6H-pyrido[4,3-b]carbazole and its derivatives, showcasing the versatility in modifying this compound (RossBruce & Archer, 1986).
  • Structural Analysis : Studies have examined the molecular structure of related carbazole derivatives, providing insight into their properties. For instance, one paper details the planarity of the carbazole unit in a similar molecule, which is crucial for understanding its chemical behavior (Gunaseelan et al., 2007).

Potential Applications in Cancer Research

  • Antitumor Properties : There is research indicating that derivatives of 6H-pyrido[4,3-b]carbazoles, including 11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde, may exhibit antitumor activity. One study evaluated the effects of various derivatives on macromolecular synthesis in HeLa cells and their antitumor properties, suggesting potential applications in cancer therapy (Archer et al., 1987).
  • Cytotoxic Activity : Another study synthesized novel derivatives of this compound and evaluated their cytotoxic activities against different cell lines. These findings highlight the potential of these derivatives in developing new anticancer drugs (Kato et al., 2016).

properties

CAS RN

77251-57-1

Product Name

11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde

InChI

InChI=1S/C17H12N2O/c1-10-13-8-18-7-6-11(13)14(9-20)17-16(10)12-4-2-3-5-15(12)19-17/h2-9,19H,1H3

InChI Key

GEGSTIQXXZRQTO-UHFFFAOYSA-N

SMILES

CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)C=O

Canonical SMILES

CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)C=O

Other CAS RN

77251-57-1

synonyms

13-oxoellipticine
17-oxoellipticine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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